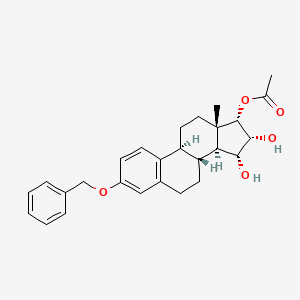

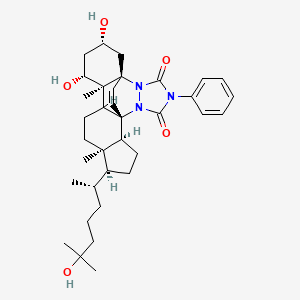

3-O-苄基雌三醇 17-乙酸酯

描述

3-O-Benzyl Estetrol 17-Acetate is a protected estetrol . It is an estrogenic steroid produced in the fetal liver and is considered to be an indicator of fetal well-being in patients with hypertensive disease during pregnancy .

Molecular Structure Analysis

The molecular formula of 3-O-Benzyl Estetrol 17-Acetate is C27H32O5 . The molecular weight is 436.54 . The chemical name is (8R,9S,13S,14S,15R,16R,17R)-3-(Benzyloxy)-15,16-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate .科学研究应用

Application in Contraception

Scientific Field

Pharmacology and Gynecology

Application Summary

3-O-Benzyl Estetrol 17-Acetate is used in the formulation of combined oral contraceptives (COCs). It acts as an estrogenic component, leveraging the properties of Estetrol (E4), a natural estrogen produced by the human fetal liver during pregnancy .

Experimental Methods

The compound is combined with progestin drospirenone (DRSP) and administered orally. Clinical trials have been conducted to assess its efficacy and safety profile compared to other estrogens .

Results

Clinical studies have shown that COCs containing 3-O-Benzyl Estetrol 17-Acetate have high acceptability, tolerability, and user satisfaction. It presents a more selective pharmacological profile with a low impact on the liver and hemostasis balance, suggesting a better safety profile .

Application in Menopausal Hormone Therapy

Scientific Field

Endocrinology

Application Summary

This compound is being developed for use as menopausal hormone therapy (MHT), aiming to alleviate vasomotor symptoms (VMS) associated with menopause .

Experimental Methods

It is administered to postmenopausal women in clinical settings, and its effects on symptoms and overall health are monitored over time.

Results

The compound has shown promise in late-stage clinical development, with a favorable benefit-risk ratio supported by its unique mode of action and metabolism .

Application in Analytical Method Development

Scientific Field

Analytical Chemistry

Application Summary

3-O-Benzyl Estetrol 17-Acetate is used for analytical method development, particularly in the quality control applications during the commercial production of Estriol .

Experimental Methods

The compound is characterized using various analytical techniques, including chromatography and mass spectrometry, to ensure compliance with regulatory guidelines.

Results

The detailed characterization data provided with the compound aids in the development of robust analytical methods for pharmaceutical applications .

Application in Vascular Health Research

Scientific Field

Cardiovascular Research

Application Summary

Research has indicated that 3-O-Benzyl Estetrol 17-Acetate may have unique vascular benefits, potentially reducing the incidence of stroke and venous thromboembolic events (VTE) in postmenopausal women .

Experimental Methods

Preclinical studies involve the use of pharmacological tools and transgenic mice to assess the impact of the compound on vascular endothelial cells and its effects on nitric oxide production and vasodilation.

Results

The compound has been shown to elicit vasculoprotective actions mediated by estradiol (E2), with minimal impact on hemostasis and coagulation factors .

Application in Tissue-Specific Activity Studies

Scientific Field

Molecular Biology

Application Summary

The compound is studied for its tissue-specific activity, which could lead to a more selective pharmacological profile and reduced risk of side effects such as breast cancer and thromboembolic events .

Experimental Methods

Clinical studies involve monitoring the compound’s effects on various tissues and biological responses, utilizing molecular techniques to understand its mechanism of action.

Results

Data suggest that 3-O-Benzyl Estetrol 17-Acetate has a tissue-specific activity that differs from other estrogens, potentially offering a safer alternative for women’s health applications .

Application in Fetal Well-being Assessment

Scientific Field

Obstetrics

Application Summary

Estetrol, from which 3-O-Benzyl Estetrol 17-Acetate is derived, is considered an indicator of fetal well-being in patients with hypertensive disease during pregnancy .

Experimental Methods

The levels of Estetrol and its derivatives are measured in pregnant women to assess fetal health, using immunoassays and other biochemical techniques.

Results

Higher levels of Estetrol-related compounds correlate with better fetal health outcomes, making 3-O-Benzyl Estetrol 17-Acetate a valuable tool in prenatal care .

This analysis provides a detailed overview of the diverse applications of 3-O-Benzyl Estetrol 17-Acetate in scientific research, highlighting its potential benefits across various fields of study. The compound’s selective pharmacological profile and minimal side effects make it a promising candidate for further research and development.

Application in Breast Cancer Research

Scientific Field

Oncology

Application Summary

3-O-Benzyl Estetrol 17-Acetate is being investigated for its potential role in breast cancer research, particularly in understanding estrogen’s impact on breast tissue and the development of breast cancer .

Experimental Methods

The compound is used in preclinical models to study the proliferative effects of estrogens on breast epithelium and to assess the risk of breast cancer associated with estroprogestative combinations .

Results

Preliminary data indicate that 3-O-Benzyl Estetrol 17-Acetate may have a lower impact on breast tissue proliferation compared to other estrogens, suggesting a potentially reduced risk of breast cancer .

Application in Metabolic Syndrome Research

Scientific Field

Metabolic Research

Application Summary

This compound is studied for its effects on metabolic syndrome components, such as insulin resistance, obesity, and dyslipidemia .

Experimental Methods

Clinical trials involve administering the compound to subjects with metabolic syndrome and monitoring changes in metabolic parameters over time.

Results

The compound has shown potential in improving insulin sensitivity and lipid profiles, indicating its usefulness in managing metabolic syndrome .

Application in Neuroprotection Studies

Scientific Field

Neurology

Application Summary

Research explores the neuroprotective properties of 3-O-Benzyl Estetrol 17-Acetate, particularly its potential to mitigate neurodegenerative diseases .

Experimental Methods

The compound is administered in preclinical models of neurodegeneration, and its effects on neuronal survival and function are evaluated.

Results

Studies suggest that 3-O-Benzyl Estetrol 17-Acetate may promote neuronal health and could be beneficial in the treatment of conditions like Alzheimer’s disease .

Application in Anti-inflammatory Research

Scientific Field

Immunology

Application Summary

The anti-inflammatory properties of 3-O-Benzyl Estetrol 17-Acetate are being investigated, particularly its effects on chronic inflammatory diseases .

Experimental Methods

The compound is tested in models of inflammation, assessing its impact on inflammatory markers and immune cell function.

Results

Initial findings show that 3-O-Benzyl Estetrol 17-Acetate may reduce inflammatory responses, offering potential therapeutic benefits for inflammatory conditions .

Application in Skin Aging Research

Scientific Field

Dermatology

Application Summary

The compound’s role in skin health and aging is under investigation, with a focus on its estrogenic effects on skin elasticity and wrinkle formation .

Experimental Methods

Topical formulations containing 3-O-Benzyl Estetrol 17-Acetate are applied in clinical studies, and their effects on skin parameters are measured.

Results

Clinical trials have indicated that the compound may improve skin hydration and elasticity, contributing to a reduction in signs of aging .

Application in Fertility Research

Scientific Field

Reproductive Medicine

Application Summary

3-O-Benzyl Estetrol 17-Acetate is being studied for its potential use in fertility treatments, particularly in ovarian stimulation protocols .

Experimental Methods

The compound is used in conjunction with other fertility drugs in clinical trials to evaluate its efficacy in enhancing follicular development.

Results

Preliminary results suggest that the compound may be effective in improving ovarian response, offering a new avenue for fertility treatment .

属性

IUPAC Name |

[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIPMZOEOOUEIG-LHQKFFONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747112 | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Benzyl Estetrol 17-Acetate | |

CAS RN |

690996-24-8 | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)